1-Ethenyl-4-(4-iodobutoxy)benzene
Description
1-Ethenyl-4-(4-iodobutoxy)benzene is a halogenated aromatic compound featuring a benzene ring substituted with a vinyl group at position 1 and a 4-iodobutoxy chain at position 4. The compound’s iodine substituent confers distinct electronic and steric properties, making it valuable in medicinal chemistry and materials science.
Properties
CAS No. |
873932-35-5 |
|---|---|
Molecular Formula |
C12H15IO |
Molecular Weight |
302.15 g/mol |
IUPAC Name |
1-ethenyl-4-(4-iodobutoxy)benzene |
InChI |
InChI=1S/C12H15IO/c1-2-11-5-7-12(8-6-11)14-10-4-3-9-13/h2,5-8H,1,3-4,9-10H2 |
InChI Key |
OQRFVSUEZMXVCW-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)OCCCCI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethenyl-4-(4-iodobutoxy)benzene typically involves the following steps:
Formation of the 4-iodobutoxy group: This can be achieved by reacting 4-iodobutanol with a suitable base to form the corresponding alkoxide, which is then reacted with a benzyl halide to form the 4-iodobutoxybenzene.
Introduction of the ethenyl group: The ethenyl group can be introduced via a Heck reaction, where the 4-iodobutoxybenzene is reacted with an ethenyl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production methods for 1-Ethenyl-4-(4-iodobutoxy)benzene would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Ethenyl-4-(4-iodobutoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the 4-iodobutoxy group can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The ethenyl group can be oxidized to form epoxides or other oxygenated products.
Reduction Reactions: The ethenyl group can be reduced to form the corresponding ethyl derivative.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild heating.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used under controlled conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products:
Substitution Reactions: Products include derivatives where the iodine atom is replaced by the nucleophile.
Oxidation Reactions: Products include epoxides or diols.
Reduction Reactions: Products include the ethyl derivative of the original compound.
Scientific Research Applications
1-Ethenyl-4-(4-iodobutoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways involving iodine-containing compounds.
Industry: Used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 1-Ethenyl-4-(4-iodobutoxy)benzene depends on the specific reactions it undergoes. For example:
Substitution Reactions: The iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it was attached.
Oxidation Reactions: The ethenyl group undergoes electrophilic addition of oxygen species, leading to the formation of epoxides or diols.
Reduction Reactions: The ethenyl group is hydrogenated to form the ethyl derivative.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following compounds share structural similarities with 1-Ethenyl-4-(4-iodobutoxy)benzene, differing primarily in substituent groups at the para position:
Reactivity and Electronic Effects
- Iodine vs. Chlorine : The iodine atom in 1-Ethenyl-4-(4-iodobutoxy)benzene facilitates nucleophilic substitution (e.g., Suzuki coupling) more readily than chlorine in 1-Chloro-4-(4-iodobutoxy)benzene due to its lower bond dissociation energy .
- Trifluoromethyl Group : The -CF₃ group in 1-Ethenyl-4-(trifluoromethyl)benzene exerts a strong electron-withdrawing effect, reducing the aromatic ring’s electron density and altering reaction pathways compared to the electron-donating butoxy chain .
- Sulfur-Containing Analog : The phenylsulfanyl group in 1-Ethenyl-4-[(phenylsulfanyl)methyl]benzene enables coordination to transition metals, making it a candidate for catalytic applications .
Physical Properties
- Boiling Points : The ethoxymethyl derivative (80–82°C at 4 Torr ) has a lower boiling point than the iodobutoxy analog (estimated higher due to increased molecular weight and polarity).
- Density : The iodobutoxy group likely increases density compared to ethoxymethyl (0.9566 g/cm³ ) but less than the trifluoromethyl compound (exact data unavailable).
Data Tables
Table 1: Molecular and Physical Properties of Structural Analogs
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